
Platinum trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum trichloride, also known as platinum(II, IV) chloride, is a chemical compound with the formula PtCl₃. It is a green-black crystalline solid that decomposes at around 400°C. This compound is of significant interest due to its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum trichloride can be synthesized through the reaction of platinum metal with chlorine gas at high temperatures. The reaction typically occurs at temperatures around 350°C to 400°C, resulting in the formation of PtCl₃ .
Industrial Production Methods
In industrial settings, this compound is often produced by heating hexachloroplatinic acid (H₂PtCl₆) in the presence of chlorine gas. This method is advantageous due to the availability of hexachloroplatinic acid as a precursor and the relatively straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum trichloride undergoes various chemical reactions, including:
Oxidation: PtCl₃ can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) chloride.
Substitution: PtCl₃ can undergo substitution reactions where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and various organic ligands. These reactions often occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various platinum complexes, such as platinum(II) chloride and platinum(IV) chloride. These products are often used as intermediates in the synthesis of other platinum compounds .
Wissenschaftliche Forschungsanwendungen
Platinum trichloride has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various platinum complexes and catalysts.
Medicine: Research is ongoing to explore its use in developing new platinum-based drugs for cancer treatment.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Wirkmechanismus
The mechanism of action of platinum trichloride involves its interaction with biological molecules, such as DNA and proteins. It can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer
Uniqueness of Platinum Trichloride
This compound is unique due to its specific oxidation state and reactivity. Unlike cisplatin, carboplatin, and oxaliplatin, which are primarily used in medicine, this compound has broader applications in chemistry and industry. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing other platinum complexes and catalysts .
Eigenschaften
CAS-Nummer |
25909-39-1 |
|---|---|
Molekularformel |
Cl3Pt |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
trichloroplatinum |
InChI |
InChI=1S/3ClH.Pt/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
CTDPVEAZJVZJKG-UHFFFAOYSA-K |
Kanonische SMILES |
Cl[Pt](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


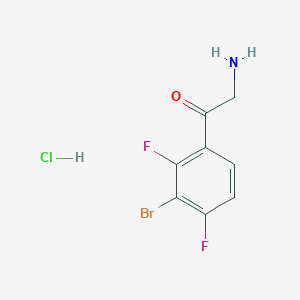
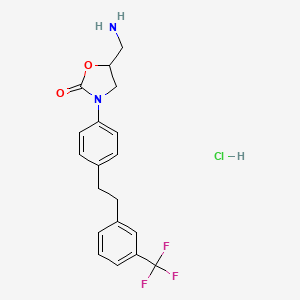
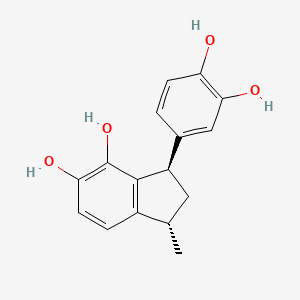

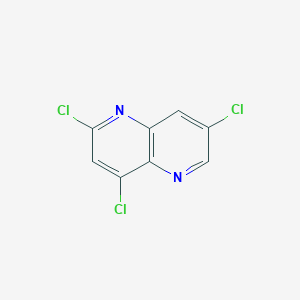
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
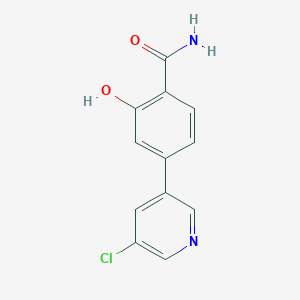


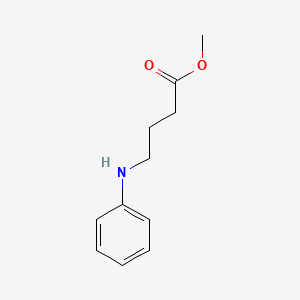
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)

![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
